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Compound of Interest

Compound Name:
4-(4-Bromophenoxy)pyridine-2-

carboxylic acid

CAS No.: 1094408-46-4

Cat. No.: B2670269

Get Quote

Executive Summary
The 4-phenoxypyridine scaffold represents a privileged structure in medicinal chemistry and

agrochemical design. Its versatility stems from its ability to function as a bioisostere of the

diphenyl ether moiety, offering distinct electronic properties and solubility profiles.

This guide focuses on the Structure-Activity Relationship (SAR) of these derivatives, primarily

targeting c-Met kinase inhibition for oncology applications, while acknowledging their parallel

utility as Phytoene Desaturase (PDS) inhibitors in agrochemistry.

Key Takeaways:

Pharmacophore: The ether linkage provides a critical "kink" geometry allowing the terminal

phenyl ring to access deep hydrophobic pockets in kinase domains.

Electronic Tuning: Electron-withdrawing groups (EWGs) on the terminal phenyl ring

significantly enhance potency (IC
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< 10 nM).

Hinge Binding: Functionalization at the pyridine 2-position (e.g., with semicarbazones or urea

moieties) is essential for ATP-competitive binding.

The Core Scaffold & Chemical Space
The 4-phenoxypyridine core consists of three distinct regions available for optimization.

Understanding the interplay between these regions is critical for rational drug design.

Structural Zones
Zone A (Terminal Phenyl Ring): The hydrophobic tail. Modulates metabolic stability and

hydrophobic interactions.

Zone B (The Bridge): The -O- linkage. Controls the dihedral angle between rings.

Zone C (Pyridine Core & Linker): The polar head. Facilitates hydrogen bonding with the

kinase hinge region (e.g., Met1160 in c-Met).

Synthesis Workflow (General Protocol)
The construction of this scaffold typically relies on Nucleophilic Aromatic Substitution (

).
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Figure 1: General synthetic route for 4-phenoxypyridine derivatives via S_NAr coupling.

SAR Deep Dive: c-Met Kinase Inhibition[1]
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The c-Met receptor tyrosine kinase is a high-value target for non-small cell lung cancer

(NSCLC) and gastric cancer. 4-phenoxypyridine derivatives act as Type II inhibitors, binding to

the inactive DFG-out conformation of the kinase.

Zone A: The Terminal Phenyl Ring[2][3][4]
Observation: Substitution at the para-position with EWGs is superior to electron-donating

groups (EDGs).

Mechanistic Rationale: Halogens (F, Cl) or

groups enhance lipophilicity (

), improving membrane permeability. More importantly, they occupy the hydrophobic
"selectivity pocket" adjacent to the ATP binding site.

Data Insight:

Unsubstituted phenyl:

4-F phenyl:

4-Cl phenyl:

Zone B: The Ether Bridge
Observation: Replacing Oxygen with Sulfur (thioether) or NH (amine) generally reduces

potency.

Causality: The C-O-C bond angle (

) locks the molecule into a conformation that perfectly matches the distance between the
hinge region and the hydrophobic back pocket. The C-S-C angle is too acute, and C-NH-C is
too flexible, resulting in a significant entropic penalty upon binding.

Zone C: The Pyridine "Head" & Linker
This is the most sensitive region. The pyridine nitrogen often acts as a solvent-exposed

acceptor, but the substituent at position 2 drives the affinity.
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High Potency Motifs: Semicarbazones, acylthioureas, and 3-oxo-3,4-dihydroquinoxaline

moieties.

Interaction: These groups form a bidentate hydrogen bond network with the backbone

residues of the kinase hinge (specifically Pro1158 and Met1160 in c-Met).

Comparative Potency Table
Data aggregated from recent high-impact studies (e.g., compounds 23w, 24).

Compound ID
Zone A (Phenyl
Sub)

Zone C
(Linker/Head)

c-Met IC50
(nM)

Cell Line IC50
(A549)

Ref-1 (Foretinib) -- -- 2.53 --

Cmpd-24 4-Cl Semicarbazone 93.0 0.67

Cmpd-23v 4-F
Quinoxaline-2-

carboxamide
2.31 --

Cmpd-23w 4-Cl
Quinoxaline-2-

carboxamide
1.91 1.57

Cmpd-28 4-Me Semicarbazone > 1000 > 10

Analysis: Note the drastic potency shift between Cmpd-24 (Semicarbazone) and Cmpd-23w

(Quinoxaline). The rigid bicyclic quinoxaline locks the H-bond donors in a planar orientation,

minimizing the entropy loss upon binding.

Mechanistic Context: The Signaling Cascade
To understand the downstream effects of these inhibitors, one must visualize the c-Met

pathway. Inhibition at the receptor level blocks two major survival pathways: PI3K/AKT and
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RAS/MAPK.
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Figure 2: c-Met signaling cascade showing the upstream blockade point of 4-phenoxypyridine

derivatives.
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Experimental Protocols (Self-Validating Systems)
A. Synthesis of 4-(4-chlorophenoxy)picolinamide (Key
Intermediate)
Rationale: This protocol establishes the core ether linkage with high yield.

Reagents: 4-chloropicolinamide (1.0 eq), 4-chlorophenol (1.2 eq), Anhydrous

(2.0 eq), DMF (Solvent).

Procedure:

Dissolve 4-chlorophenol in DMF under

atmosphere.

Add

and stir at RT for 30 min (Deprotonation phase - color change often observed).

Add 4-chloropicolinamide.

Heat to 110°C for 6-8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:2).

Validation: Reaction is complete when the starting pyridine spot (

) disappears.

Workup: Pour into ice water. The product precipitates as a solid. Filter, wash with water, and

recrystallize from ethanol.

QC Check:

NMR must show the disappearance of the phenol -OH peak (

ppm) and the characteristic pyridine doublets.

B. In Vitro c-Met Kinase Assay (HTRF Method)
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Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) minimizes false positives from

fluorescent compounds.

Components: Recombinant c-Met kinase, Biotinylated poly(Glu, Tyr) substrate, ATP (

concentration), Test compounds.

Steps:

Incubate enzyme + compound for 15 min (allows for slow-binding kinetics).

Add ATP + Substrate. Incubate 60 min at RT.

Add Detection Reagents:

-cryptate labeled anti-phosphotyrosine antibody + XL665-labeled streptavidin.

Readout: Measure FRET signal (Ratio 665nm/620nm).

Control: Staurosporine or Foretinib as positive control. Z-factor must be > 0.5 for valid data.

Agrochemical Parallel (Bioisosterism)
While this guide focuses on oncology, it is crucial to note that 4-phenoxypyridine derivatives are

bioisosteres of Diflufenican, a commercial herbicide.

Target: Phytoene Desaturase (PDS).[1]

SAR Divergence: For herbicidal activity, the pyridine 3-carboxamide (nicotinamide) motif is

often preferred over the 2-substituted patterns used in kinase inhibitors. This demonstrates

how regiospecificity alters the biological target profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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